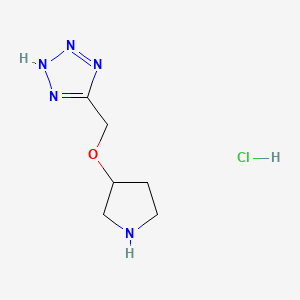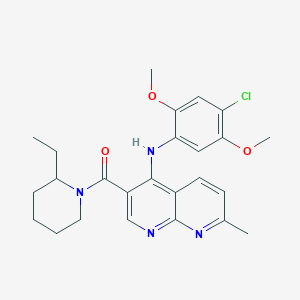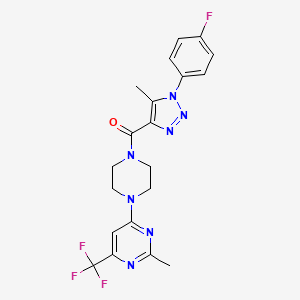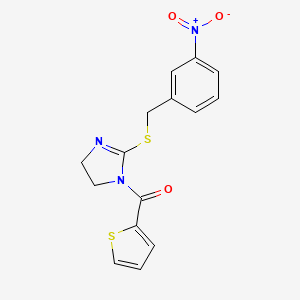
5-(Pyrrolidin-3-yloxymethyl)-2H-tetrazole;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyrrolidin-3-yloxymethyl)-2H-tetrazole;hydrochloride is a compound that features a pyrrolidine ring and a tetrazole ring, both of which are significant in medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-3-yloxymethyl)-2H-tetrazole typically involves the formation of the pyrrolidine ring followed by the introduction of the tetrazole moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Pyrrolidin-3-yloxymethyl)-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Used to convert ketones or aldehydes to alcohols.
Substitution: Commonly involves halogenation or alkylation reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
5-(Pyrrolidin-3-yloxymethyl)-2H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Pyrrolidin-3-yloxymethyl)-2H-tetrazole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one.
Tetrazole derivatives: Compounds such as 5-methyltetrazole and 5-phenyltetrazole.
Uniqueness
5-(Pyrrolidin-3-yloxymethyl)-2H-tetrazole is unique due to its combined pyrrolidine and tetrazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Propriétés
IUPAC Name |
5-(pyrrolidin-3-yloxymethyl)-2H-tetrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O.ClH/c1-2-7-3-5(1)12-4-6-8-10-11-9-6;/h5,7H,1-4H2,(H,8,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFJQHLNDLMSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=NNN=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(5-bromo-2-chloropyridin-3-yl)formamido]-3-(4-methylphenyl)propanoate](/img/structure/B2757107.png)

![2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2757110.png)
![2-(3,4-dimethoxyphenyl)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2757111.png)

![3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2757115.png)

![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B2757117.png)
![4-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2757120.png)
![N-(4-ethylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2757121.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2757124.png)

